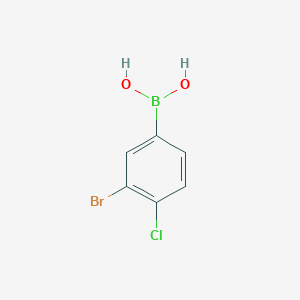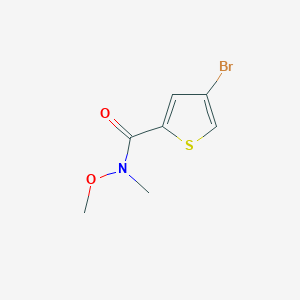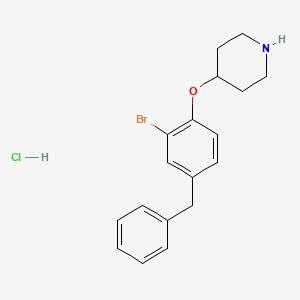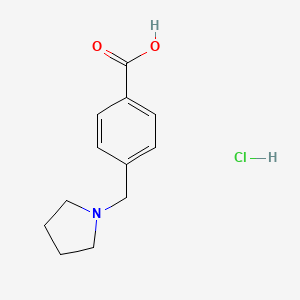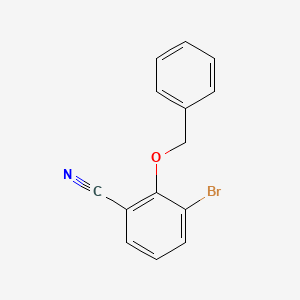
2-(苄氧基)-3-溴苯甲腈
描述
“2-(Benzyloxy)-3-bromobenzonitrile” is a compound that contains a benzyloxy group, a bromine atom, and a nitrile group attached to a benzene ring. The benzyloxy group is a benzyl group (a benzene ring attached to a methylene group) bonded to an oxygen atom. The bromine atom is a halogen, and the nitrile group consists of a carbon triple-bonded to a nitrogen .
Synthesis Analysis
While specific synthesis methods for “2-(Benzyloxy)-3-bromobenzonitrile” are not available, similar compounds are often synthesized through nucleophilic aromatic substitution reactions or through palladium-catalyzed cross-coupling reactions .Molecular Structure Analysis
The molecular structure of “2-(Benzyloxy)-3-bromobenzonitrile” would be characterized by the presence of the benzyloxy, bromine, and nitrile functional groups attached to the benzene ring. Techniques such as NMR and IR spectroscopy, as well as X-ray crystallography, could be used to analyze the structure .Chemical Reactions Analysis
The bromine atom in “2-(Benzyloxy)-3-bromobenzonitrile” is likely to be reactive due to its ability to act as a good leaving group. This could facilitate nucleophilic aromatic substitution reactions or palladium-catalyzed cross-coupling reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of “2-(Benzyloxy)-3-bromobenzonitrile” would be influenced by its functional groups. For example, the presence of the polar nitrile group could increase its solubility in polar solvents .科学研究应用
化学合成:
- 该化合物用于从 2-芳基吲哚合成 2-氨基苯甲腈,进一步用于快速合成苯并噁嗪酮 (Wei-Li Chen 等人,2018).
- 它参与了化疗剂 menogaril 的四环碳核的合成,利用了苯环化反应 (Jing Su 等人,1998).
- 该化合物在微波辅助环化过程中发挥作用,以合成各种有机化合物 (P. Dao 等人,2018).
农业科学:
- 它是除草剂溴苯腈的衍生物,并且已经进行了研究以在植物中引入特定的解毒基因以赋予对这种除草剂的抗性 (D. Stalker 等人,1988).
有机化学和催化:
- 在有机化学中,其衍生物用于各种合成反应,例如钯催化的芳基卤化物的分子间酰胺化 (Jingjun Yin 等人,2002).
- 它还用于合成在药物化学中具有应用的喹唑啉 (Kun Hu 等人,2018).
材料科学:
- 该化合物已对其电化学性质进行了研究,这可能对材料科学和电化学产生影响 (E. Sherman 等人,1974).
作用机制
安全和危害
未来方向
属性
IUPAC Name |
3-bromo-2-phenylmethoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO/c15-13-8-4-7-12(9-16)14(13)17-10-11-5-2-1-3-6-11/h1-8H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLDKRPQWOSNXHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC=C2Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzyl 4-{[(4-fluorophenyl)amino]methyl}-4-hydroxypiperidine-1-carboxylate](/img/structure/B1526285.png)

![1-{2-(benzylthio)-7-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1526287.png)
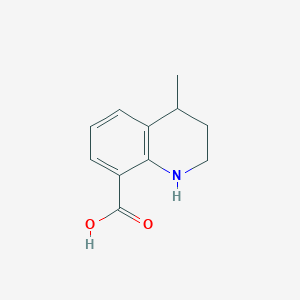
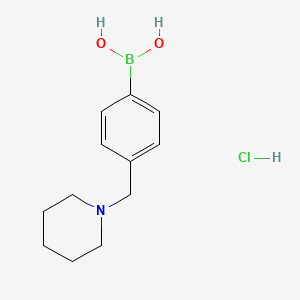
![3-(3-Benzyl-1,2,4-oxadiazol-5-yl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine HCl](/img/structure/B1526293.png)
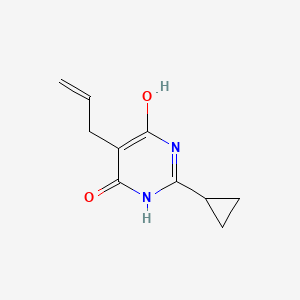
![[(1-butyl-1H-imidazol-2-yl)methyl]methylamine dihydrochloride](/img/structure/B1526299.png)
